

Technical Guide: Physicochemical Properties & Analytical Profiling of Bentazon Methyl

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Compound of Interest

Compound Name: *Bentazon methyl*

CAS No.: 61592-45-8

Cat. No.: B048441

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Executive Summary

Bentazon Methyl (CAS 61592-45-8), chemically defined as 1-methyl-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, represents the N-methylated derivative of the herbicide Bentazon.[1][2][3] While the parent compound is a weak acid characterized by high water solubility and anionic mobility, the methyl derivative exhibits distinct lipophilic properties.

For the research scientist, **Bentazon Methyl** serves two critical functions:

- **Analytical Standard:** It is the obligate volatile derivative for Gas Chromatography (GC) analysis, as the parent acid is thermally unstable and too polar for direct GC elution.
- **Environmental Metabolite:** It acts as a stable transformation product in soil and aqueous matrices, often serving as a marker for microbial methylation of the parent herbicide.[1]

Part 1: Molecular Identity & Structural Analysis[1]

The structural distinction between Bentazon and **Bentazon Methyl** lies in the substitution of the acidic proton at the N-1 position of the thiadiazine ring. This substitution eliminates the molecule's ability to ionize at physiological pH, drastically altering its solubility profile.

Chemical Identity Table[1][2]

Property	Specification
Common Name	Bentazon Methyl; N-Methylbentazon
IUPAC Name	1-methyl-3-propan-2-yl-2,2-dioxo-2λ ⁶ ,1,3-benzothiadiazin-4-one
CAS Registry Number	61592-45-8
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃ S
Molecular Weight	254.31 g/mol
SMILES	<chem>CC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C</chem>
InChI Key	XFTQFXBQDVWOCY-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][4][5]

The methylation of Bentazon results in a "lipophilic shift." [1] Understanding this shift is vital for extraction protocol design. While Bentazon (parent) requires acidic buffering to suppress ionization for organic extraction, **Bentazon Methyl** extracts readily into non-polar solvents (Dichloromethane, Ethyl Acetate) without pH adjustment. [1]

Comparative Physicochemical Properties[1][5][6]

Property	Bentazon (Parent)	Bentazon Methyl (Derivative)	Research Implication
Physical State	Crystalline Solid (White)	Crystalline Solid (Off-white)	Similar handling requirements.[1]
Water Solubility	High (570 mg/L @ pH 7)	Low (< 10 mg/L est.) [1]	Derivative precipitates in aqueous buffers.[1]
LogP (Octanol/Water)	-0.46 (Hydrophilic)	~2.3 (Lipophilic)	Methyl derivative crosses membranes/columns easily.[1]
pKa	3.3 (Acidic N-H)	None (Neutral)	Derivative retention is pH-independent in HPLC.[1]
Vapor Pressure	Low (Non-volatile)	Moderate (Semi-volatile)	Critical: Methyl form is suitable for GC-MS.[1]

Structural Visualization

The following diagram illustrates the transformation from the polar parent to the neutral derivative, highlighting the site of methylation.



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Caption: Structural shift from acidic Bentazon to neutral **Bentazon Methyl** via N-methylation.[1]

Part 3: Synthesis & Derivatization Protocols

For GC-MS analysis, in situ derivatization is the gold standard.[1] The N-H proton of Bentazon is sufficiently acidic to react rapidly with diazoalkanes.[1]

Protocol: Micro-Scale Methylation for GC Analysis

Safety Note: Diazomethane is explosive and toxic.[1][4] This protocol uses (Trimethylsilyl)diazomethane (TMSD), a safer, stable alternative that yields the same methyl derivative.

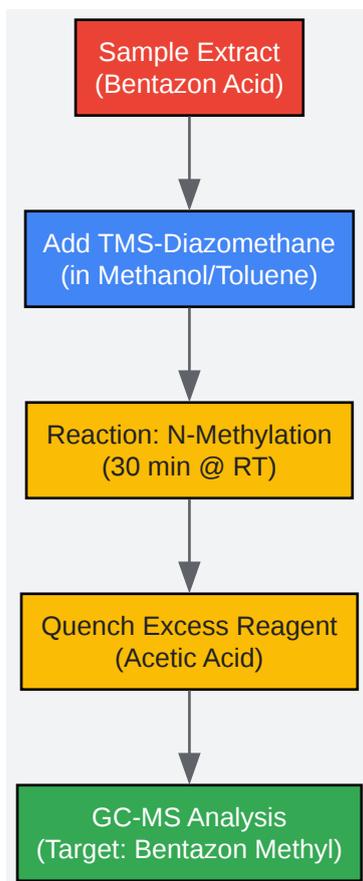
Reagents

- Solvent: Methanol:Toluene (20:80 v/v).
- Reagent: 2.0 M (Trimethylsilyl)diazomethane in hexanes.
- Quencher: Acetic acid (glacial).

Step-by-Step Workflow

- Reconstitution: Dissolve the dry residue of the Bentazon extract in 200 μ L of Methanol:Toluene.
- Addition: Add 50 μ L of 2.0 M TMSD solution. The yellow color should persist.[1]
- Incubation: Vortex for 30 seconds. Allow to stand at room temperature (20–25°C) for 30 minutes.
 - Mechanism:[1][5] The TMSD deprotonates the N-1 nitrogen, followed by methyl transfer.[1]
- Quench: Add 10 μ L of Acetic Acid to neutralize excess reagent (indicated by the disappearance of yellow color).
- Analysis: Inject 1 μ L directly into GC-MS.

Derivatization Logic Flow



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Caption: Step-by-step derivatization workflow for converting Bentazon to **Bentazon Methyl** for GC-MS.

Part 4: Analytical Characterization

Gas Chromatography - Mass Spectrometry (GC-MS)

Bentazon Methyl exhibits a distinct fragmentation pattern useful for confirmation.[1]

- Retention Index (RI): ~1820–1830 (on semi-standard non-polar columns like DB-5).[1]
- Key Ions (EI Source):
 - m/z 254: Molecular Ion $[M]^+$ (Often weak).[1]
 - m/z 212: Base Peak (Loss of Propene from the isopropyl group).[1]

- m/z 170: Loss of N-methyl moiety + SO₂ rearrangement.[1]

HPLC Considerations

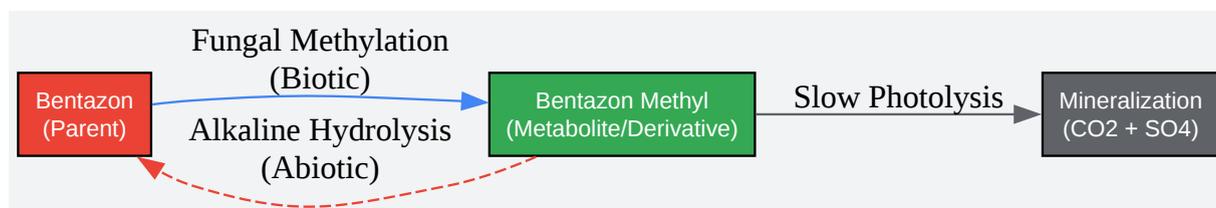
While GC is preferred for the derivative, HPLC can analyze **Bentazon Methyl** using Reverse Phase (C18) columns.

- Mobile Phase: Acetonitrile/Water (60:40).[1]
- Detection: UV at 225 nm (aromatic ring absorption).[1]
- Note: Unlike the parent, the retention time of the methyl derivative will not shift significantly with pH changes in the mobile phase, confirming the absence of the acidic proton.

Part 5: Stability & Environmental Fate[1]

Bentazon Methyl is not just a laboratory artifact; it is a known environmental transformation product (TP).[1]

- Hydrolysis: The N-methyl bond is chemically stable in neutral pH.[1] Hydrolysis back to Bentazon requires harsh alkaline conditions (pH > 10) or specific enzymatic cleavage.[1]
- Biotic Formation: Soil fungi (e.g., *Penicillium* spp.)[1] can methylate Bentazon as a detoxification mechanism, rendering it less soluble and potentially more persistent in organic soil fractions.



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Caption: Environmental cycling of Bentazon and its methyl derivative via biotic and abiotic pathways.[1]

References

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